![molecular formula C11H10O4 B3274518 7-Hydroxy-5-methoxy-4-methylcoumarin CAS No. 6093-81-8](/img/structure/B3274518.png)
7-Hydroxy-5-methoxy-4-methylcoumarin
Overview
Description
7-Hydroxy-5-methoxy-4-methylcoumarin is a member of the class of hydroxycoumarins that is coumarin which is substituted by methoxy, methyl, and hydroxy groups at positions 4, 5 and 7, respectively . It has a molecular formula of C11H10O4, an average mass of 206.195 Da, and a monoisotopic mass of 206.057907 Da .
Synthesis Analysis
The synthesis of 7-hydroxy-4-substituted coumarins, including 7-hydroxy-5-methoxy-4-methylcoumarin, has been studied extensively. The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is explored to determine optimal synthesis conditions . The initial formation of a β-hydroxy ester is thought to be involved in the reaction mechanism, which then cyclises and dehydrates to yield the coumarin .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-5-methoxy-4-methylcoumarin involves a conjugated system with excellent charge and electron transport properties . This structure contributes to its unique stability and strong fluorescence, making it valuable in fluorescent probes, dyes, and optical materials .Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxy-5-methoxy-4-methylcoumarin are primarily based on the Pechmann coumarin synthesis method . The reaction involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Scientific Research Applications
Anticancer Properties
- 7-Hydroxy-4-methylcoumarins (7-HMCs) have been investigated for their potential as anticancer agents. Derivatives of 4-methylcoumarin, including 7-HMCs, demonstrated considerable anticancer capacity against various human cancer cell lines, suggesting their potential in novel chemotherapeutic developments (Miri et al., 2016).
Antimitotic Agents
- Studies on coumarin derivatives, including 7-Hydroxy-5-methoxy-4-methylcoumarin, revealed their efficacy as antimitotic agents. These compounds inhibited mitosis and induced chromosomal aberrations in Allium sativum promeristem, indicating their role in cell proliferation and chromosomal structure modulation (Keightley et al., 1996).
Fluorescence Quenching Studies
- The interactions between different coumarins, including 7-Hydroxy-5-methoxy-4-methylcoumarin, and selected TEMPO analogues were studied, showing efficient fluorescence intensity decrease by nitroxides. These studies are relevant in understanding the mechanism of oxidative stress (Żamojć et al., 2018).
Synthesis Methods
- Efficient syntheses methods for derivatives of 7-Hydroxy-4-methylcoumarin have been described, contributing to the field of organic synthesis and chemical methodology (Phillips et al., 1996).
properties
IUPAC Name |
7-hydroxy-5-methoxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-3-10(13)15-9-5-7(12)4-8(14-2)11(6)9/h3-5,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLATCGOJCUTJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227992 | |
Record name | 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6093-81-8 | |
Record name | 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6093-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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